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Introduction

The C-alkylation of nitroalkanes is a powerful transformation in organic synthesis, providing
access to a diverse range of valuable building blocks. The nitro group can be readily converted
into other functional groups such as amines, carbonyls, and alkanes, making nitroalkanes
versatile intermediates in the synthesis of pharmaceuticals and other complex molecules.[1][2]
[3] Historically, the direct C-alkylation of nitroalkanes with alkyl halides has been a significant
challenge due to competitive O-alkylation.[1][2][3] However, recent advances in transition-metal
catalysis, particularly with nickel, have provided efficient and general methods to overcome this
limitation.[1]

This document provides detailed application notes and protocols for the nickel-catalyzed C-
alkylation of nitroalkanes with unactivated alkyl iodides, a method developed by the Watson
group.[4][5][6] This reaction is compatible with a broad range of functional groups and can be
applied to primary, secondary, and even tertiary alkyl iodides.[3][4][6] Furthermore, a
photoredox/nickel dual catalytic system has been developed to address the alkylation of more
sterically hindered secondary nitroalkanes.[7][8]

Advantages of Nickel-Catalyzed C-Alkylation

o Overcomes O-Alkylation: The use of nickel catalysts effectively prevents the competing O-
alkylation pathway, which is a common problem in traditional methods.[1][2]
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e Broad Substrate Scope: The method is compatible with a wide variety of primary, secondary,
and tertiary unactivated alkyl iodides.[3][4]

» Excellent Functional Group Tolerance: The reaction conditions tolerate a range of sensitive
functional groups, including esters, nitriles, imides, and common protecting groups.[4][9]

» Mild Reaction Conditions: The reactions are typically carried out under mild conditions,
making them suitable for complex molecule synthesis.[3][5]

e Access to Complex Structures: This methodology allows for the rapid synthesis of
structurally diverse nitroalkanes, which are precursors to valuable compounds like a-tertiary
amines.[7][8][10]

Reaction Mechanism

Mechanistic studies suggest that the nickel-catalyzed C-alkylation of nitroalkanes proceeds
through a radical-based mechanism.[4][8] The addition of radical scavengers, such as TEMPO,
has been shown to inhibit product formation completely.[3] Reactions involving radical clock
substrates, like cyclopropylmethyl iodide, result in ring-opened products, further supporting the
presence of radical intermediates.[3]

Data Presentation
Table 1: Scope of Unactivated Alkyl lodides in the
Nickel-Catalyzed C-Alkylation of Primary Nitroalkanes
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Entry Alkyl lodide Nitroalkane Product Yield (%)

1 1-lodooctane Nitroethane 2-Nitrodecane 85
1-lodo-3- 1-Nitro-4-

2 Nitroethane 78
phenylpropane phenylpentane
1-lodo-4- 1-Chloro-5-

3 Nitroethane ] 75
chlorobutane nitropentane

) 2-Methyl-3-
4 2-lodopropane Nitroethane ] 65
nitropentane
(1-
Cyclohexyl ) )
5 ] Nitroethane Nitroethyl)cycloh 70
lodide
exane
1-(1-
1-Adamantyl ) )

6 ) 1-Nitropropane Nitropropyl)Jadam 58

lodide
antane

Yields are isolated yields and are representative examples from the literature.

Table 2: Scope of Nitroalkanes in the Nickel-Catalyzed C-

Alkylation

Entry Alkyl lodide Nitroalkane Product Yield (%)
1 1-lodooctane Nitromethane 1-Nitrononane 70
2 1-lodooctane 1-Nitropropane 2-Nitroundecane 82
_ 1-(Octyl)-1-
(Nitro)cyclopenta )
3 1-lodooctane nitrocyclopentan 60
ne
e
1-Fluoro-4-(1-
4 1-lodo-4- Phenylnitrometh nitro-1- 72
fluorobutane ane phenylethyl)buta
ne
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Yields are isolated yields and are representative examples from the literature.

Experimental Protocols

General Protocol for Nickel-Catalyzed C-Alkylation of
Primary Nitroalkanes

This protocol is based on the method developed by Watson and coworkers.[4]
Materials:

e NiBr2-diglyme (5 mol%)

o Bathocuproine (10 mol%)

» Nitroalkane (1.5 equiv)

e Alkyl iodide (1.0 equiv)

e Et2Zn (1.1 equiv, as a 1.0 M solution in hexanes)

e Anhydrous 1,4-dioxane

e Anhydrous methyl tert-butyl ether (MTBE)

e Anhydrous sodium sulfate (Na2S0a4)

Silica gel for column chromatography

Procedure:

To an oven-dried vial equipped with a magnetic stir bar, add NiBrz-diglyme (0.05 mmol) and
bathocuproine (0.10 mmol).

The vial is sealed with a septum and purged with argon for 10 minutes.

Add anhydrous 1,4-dioxane (1.0 mL) and anhydrous MTBE (1.0 mL) via syringe.

Add the nitroalkane (1.5 mmol) followed by the alkyl iodide (1.0 mmol).
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e Cool the reaction mixture to 0 °C in an ice bath.

e Slowly add Et2Zn (1.1 mmol, 1.1 mL of a 1.0 M solution in hexanes) dropwise over 5
minutes.

» Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC
or GC-MS.

e Upon completion, quench the reaction by the slow addition of 2 M HCI (5 mL).
o Extract the mixture with ethyl acetate (3 x 10 mL).

o Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na=SOa4, and
concentrate in vacuo.

 Purify the crude product by flash column chromatography on silica gel to afford the desired
C-alkylated nitroalkane.

Protocol for Photoredox/Nickel Dual-Catalyzed C-
Alkylation of Secondary Nitroalkanes

This protocol is an adaptation for more sterically demanding substrates and is notable for its
tolerance to air.[7][8]

Materials:

¢ NiClz-glyme (10 mol%)

4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%)

Ir(ppy)s (photocatalyst, 1-2 mol%)

Secondary nitroalkane (1.2 equiv)

Alkyl iodide (1.0 equiv)

2,6-Lutidine (2.0 equiv)
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e Anhydrous N,N-dimethylformamide (DMF)
e Blue LED light source
Procedure:

e To a vial equipped with a magnetic stir bar, add NiClz-glyme (0.10 mmol), dtbbpy (0.12
mmol), and Ir(ppy)s (0.01-0.02 mmol).

o Add the secondary nitroalkane (1.2 mmol) and the alkyl iodide (1.0 mmol).
e Add anhydrous DMF (2.0 mL) followed by 2,6-lutidine (2.0 mmol).

e The vial is sealed and the reaction mixture is stirred under irradiation with a blue LED light
source at room temperature for 24-48 hours.

¢ Monitor the reaction by TLC or GC-MS.

e Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl
acetate (3 x 15 mL).

o Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na=SOa4, and
concentrate in vacuo.

 Purify the crude product by flash column chromatography on silica gel to afford the desired
tertiary nitroalkane.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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